![molecular formula C15H9BrN2O2S B2520934 N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 865181-26-6](/img/structure/B2520934.png)
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
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Description
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, also known as BrBz, is a small molecule that has shown promising results in scientific research. It belongs to the family of benzothiazole derivatives and has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The imidazo[4,5-b]pyridine moiety, to which this compound belongs, has been widely explored in medicinal chemistry. Researchers have investigated different derivatives for their potential as:
- Anticancer Agents : Some imidazo[4,5-b]pyridine derivatives have shown promise in inhibiting cancer cell growth .
- Tuberculostatic Compounds : These compounds have been evaluated for their activity against tuberculosis .
- Antimitotic Agents : Imidazo[4,5-b]pyridines have been studied for their effects on cell division .
- Antineuroinflammatory Activity : The class has also been associated with anti-inflammatory properties .
Synthetic Strategies and Modification
The synthesis of this compound involves a cyclocondensation reaction, typically using 2,3-pyridinediamine and carboxylic acid derivatives or aldehydes . Its structure includes an additional heterocyclic ring and an alkyne group, making it amenable to further modification. Researchers can explore various substitutions to fine-tune its properties.
Crystal Structure Studies
The crystal and molecular structure of this compound has been investigated using single crystal X-ray diffraction data. It crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding and π-π interactions . Such studies provide insights into its solid-state geometry and packing.
properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h1,3-6,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKCEDHINFYMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
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